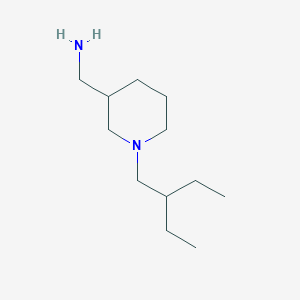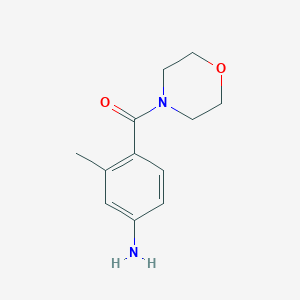![molecular formula C9H9ClOS B1464939 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 35515-31-2](/img/structure/B1464939.png)
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one
Übersicht
Beschreibung
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-(methylsulfanyl)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chloro and methylsulfanyl groups can interact with various molecular targets, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:
2-Chloro-1-[4-(methylsulfanyl)phenyl]ethan-1-one: This compound has a similar structure but with the chloro and methylsulfanyl groups in different positions.
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: This compound contains an additional chlorophenoxy group, which alters its reactivity and applications.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNUKOPZVCGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464859.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)

![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)
![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)

